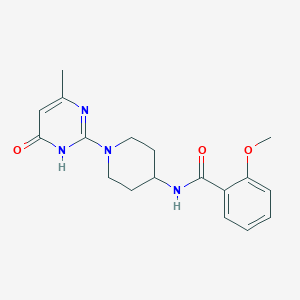

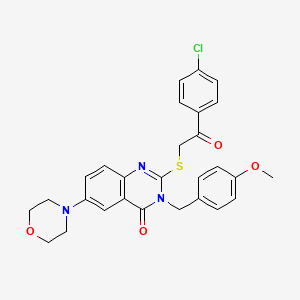

![molecular formula C8H8ClN3O B2696148 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one CAS No. 1314953-62-2](/img/structure/B2696148.png)

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is a chemical compound that belongs to the pyrido[2,3-b]pyrazine family . This family of compounds is known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them crucial for cost-effective multicolor display applications .

Synthesis Analysis

The synthesis of this compound involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N, N-dimethylpropionamide, N-methylation, and condensation at the methyl group .Molecular Structure Analysis

The molecular formula of “6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is C8H8ClN3O, and it has a molecular weight of 197.62 . The SMILES representation of this compound is O=C1NC2=CC=C(Cl)N=C2N©C1 .Chemical Reactions Analysis

The pyrido[2,3-b]pyrazine family, to which this compound belongs, exhibits a wide range of emissions spanning the entire visible region from blue to red when the band gap is systematically fine-tuned . This property is leveraged in the design of high-performance OLEDs .Physical And Chemical Properties Analysis

The molecular formula of “6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one” is C8H8ClN3O, and it has a molecular weight of 197.62 . The compound’s SMILES representation is O=C1NC2=CC=C(Cl)N=C2N©C1 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one:

Antimicrobial Agents

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics. Research has focused on its efficacy against resistant strains, which is crucial in the fight against antibiotic resistance .

Anticancer Research

This compound has been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, particularly in certain types of leukemia and solid tumors. Its mechanism involves disrupting the cell cycle and inhibiting key enzymes necessary for cancer cell proliferation .

Anti-inflammatory Applications

Research has explored the anti-inflammatory properties of 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for treating chronic inflammatory diseases like rheumatoid arthritis .

Neuroprotective Effects

Studies have shown that this compound may have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, which are common pathways leading to neurodegeneration .

Antiviral Activity

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has been investigated for its antiviral properties. It has shown activity against a range of viruses, including influenza and herpes simplex virus. Its mode of action involves inhibiting viral replication and disrupting viral protein synthesis .

Photodynamic Therapy

The compound has also been explored for use in photodynamic therapy (PDT), a treatment that uses light-activated drugs to kill cancer cells. Its structure allows it to generate reactive oxygen species upon light activation, which can effectively destroy targeted cells. This application is particularly promising for treating skin cancers and other localized tumors.

These diverse applications highlight the versatility and potential of 6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

ChemScene BMC Chemistry RSC Publishing ChemicalBook ChemicalBook : ChemScene : BMC Chemistry : RSC Publishing

Future Directions

The pyrido[2,3-b]pyrazine family of compounds, including “6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one”, shows promise in the field of OLEDs due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure . Future research may focus on further fine-tuning the band gap of these compounds to achieve a wider range of emissions, potentially leading to advancements in multicolor display applications .

properties

IUPAC Name |

6-chloro-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c1-12-4-7(13)10-5-2-3-6(9)11-8(5)12/h2-3H,4H2,1H3,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWNWOOKEOAQUGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=C1N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

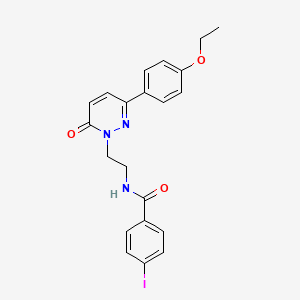

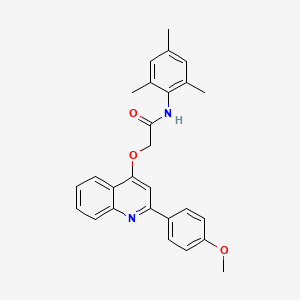

![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)

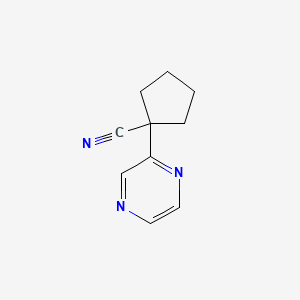

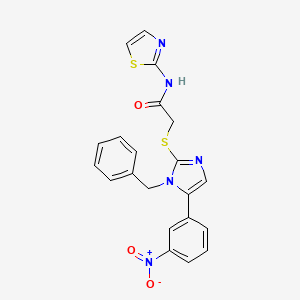

![2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid](/img/structure/B2696068.png)

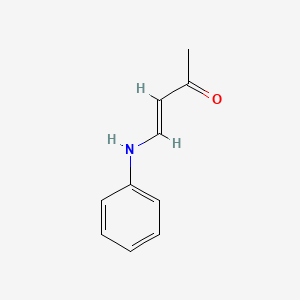

![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)

![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)

![2-[(5-Fluorothiophen-2-yl)-nitromethoxy]-N,N-dimethylethanamine](/img/structure/B2696088.png)